molecular formula C628-H985-N175-O203-S2-(C2-H4-O)n B613830 Abicipar pegol CAS No. 1327278-94-3

Abicipar pegol

Cat. No. B613830
M. Wt: 14058.5861
InChI Key: KDSYWEDIUYLZJV-VJALNBISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abicipar Pegol has been used in trials studying the treatment of Macular Edema and Macular Degeneration.

Scientific Research Applications

Pharmacokinetic-Pharmacodynamic Model

Abicipar pegol, a potent vascular endothelial growth factor (VEGF) inhibitor, is being studied for neovascular age-related macular degeneration (nAMD). A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to guide clinical dosing regimens. The model showed abicipar's ability to maintain VEGF inhibition over extended periods, suggesting potential for reduced intravitreal dosing frequency and lessening patient treatment burden (Luu, Seal, & Attar, 2020).

Clinical Efficacy in Wet Age-Related Macular Degeneration

Abicipar pegol, a novel anti-VEGF agent, has shown promise in the treatment of wet age-related macular degeneration (w-AMD). Clinical trials (REACH, CYPRESS, BAMBOO, CEDAR, SEQUOIA) have demonstrated its effectiveness, offering potential for quarterly treatment regimens to reduce patient treatment burden (Ferro Desideri, Traverso, & Nicolò, 2020).

Functional Characterization and Comparison with Other Treatments

Abicipar pegol's pharmacodynamic properties were assessed through various in vivo and in vitro assays. It effectively inhibited angiogenesis and vascular permeability in animal models and demonstrated a longer duration of effect compared to ranibizumab at equivalent doses (Rodrigues et al., 2018).

Phase 2 Evaluation for Neovascular Age-Related Macular Degeneration

A Phase 2 study evaluated the safety and efficacy of abicipar pegol versus ranibizumab for neovascular age-related macular degeneration. Results indicated comparable improvements in visual acuity and retinal thickness with abicipar, suggesting its potential as an effective treatment option (Callanan et al., 2018).

Application in Chorioretinal Vascular Disorders

Designed ankyrin repeat proteins (DARPins), including abicipar pegol, have been developed for medical applications, particularly for treating chorioretinal vascular diseases. Abicipar shows high binding affinity and stability, making it a promising drug candidate for these conditions (Smithwick & Stewart, 2017).

Comparative Studies in Different Populations

Abicipar pegol was evaluated in patients with treatment-naïve neovascular age-related macular degeneration in Japan and the United States. Results showed comparable safety and efficacy in both populations, effectively treating Japanese patients with polypoidal choroidal vasculopathy (Kunimoto et al., 2019).

Overview of Abicipar Pegol in Neovascular Age-Related Macular Degeneration

Abicipar pegol, as a DARPin molecule, offers potential advantages over traditional anti-VEGF agents, including high affinity and stability. Phase III clinical trials have shown its efficacy in maintaining stable vision with less frequent dosing intervals (Hussain et al., 2020).

Role in Age-Related Macular Degeneration

A review focused on abicipar pegol's role in treating age-related macular degeneration highlights its properties, efficacy, and potential to improve treatment outcomes and reduce burden (Ghahvechian, Sallam, & Jabbehdari, 2021).

properties

CAS RN

1327278-94-3

Product Name

Abicipar pegol

Molecular Formula

C628-H985-N175-O203-S2-(C2-H4-O)n

Molecular Weight

14058.5861

InChI Key

KDSYWEDIUYLZJV-VJALNBISSA-N

Origin of Product

United States

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